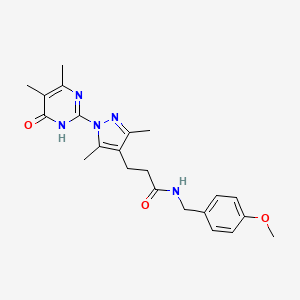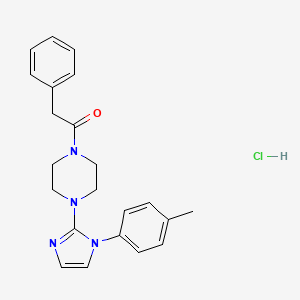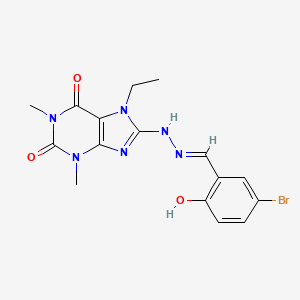
2-(phenethylthio)-6-phenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(phenethylthio)-6-phenylpyrimidin-4(3H)-one, also known as PEPPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. PEPPO has a unique chemical structure that makes it a promising candidate for various biological studies.
作用机制
2-(phenethylthio)-6-phenylpyrimidin-4(3H)-one exerts its biological activities through the inhibition of specific enzymes or proteins in the target cells. For example, this compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the target cells. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and replication of viruses and bacteria. In addition, this compound has been shown to modulate the activity of various signaling pathways in the target cells, which can lead to changes in cell behavior and function.
实验室实验的优点和局限性
2-(phenethylthio)-6-phenylpyrimidin-4(3H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. This compound also has a unique chemical structure that makes it a promising candidate for various biological studies. However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
未来方向
There are several future directions for research on 2-(phenethylthio)-6-phenylpyrimidin-4(3H)-one. One direction is to further explore its potential applications in cancer therapy. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the mechanism of action of this compound in more detail. Understanding how this compound exerts its biological activities can help to identify new targets for drug development. Finally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo, which can help to determine its potential for clinical use.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. The synthesis method of this compound has been optimized to yield high purity and high yield of the final product. This compound has been studied for its potential applications in cancer therapy, bioimaging, and as a starting material for the synthesis of other heterocyclic compounds. This compound exerts its biological activities through the inhibition of specific enzymes or proteins in the target cells. This compound has various biochemical and physiological effects on the target cells, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for research on this compound, including further studies on its potential applications in cancer therapy, its mechanism of action, and its toxicity and pharmacokinetics in vivo.
合成方法
2-(phenethylthio)-6-phenylpyrimidin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of phenethylthiol with ethyl cyanoacetate, followed by the reaction with hydrazine hydrate and phenyl isocyanate. The final product is obtained through the cyclization of the intermediate compound. The synthesis method of this compound has been optimized to yield high purity and high yield of the final product.
科学研究应用
2-(phenethylthio)-6-phenylpyrimidin-4(3H)-one has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential use as a fluorescent probe in bioimaging. In addition, this compound has been used as a starting material for the synthesis of other heterocyclic compounds with potential biological activities.
属性
IUPAC Name |
4-phenyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17-13-16(15-9-5-2-6-10-15)19-18(20-17)22-12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLKFKUPVDOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2910360.png)
![methyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2910361.png)



![4-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-phenoxyazetidin-2-one](/img/structure/B2910368.png)

![N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910372.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2910373.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2910378.png)